molecular formula C25H21NOS B11595671 6-(4-propylphenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one

6-(4-propylphenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one

Cat. No.: B11595671
M. Wt: 383.5 g/mol
InChI Key: DQYMYDUMXSAAJT-UHFFFAOYSA-N
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Description

6-(4-propylphenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one is a complex heterocyclic compound that belongs to the class of benzothiazepines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a fused ring system that includes benzene, indene, and thiazepine moieties, making it a unique and interesting molecule for scientific research.

Properties

Molecular Formula

C25H21NOS

Molecular Weight

383.5 g/mol

IUPAC Name

11-(4-propylphenyl)-5,11-dihydroindeno[2,1-c][1,5]benzothiazepin-12-one

InChI

InChI=1S/C25H21NOS/c1-2-7-16-12-14-17(15-13-16)25-22-23(18-8-3-4-9-19(18)24(22)27)26-20-10-5-6-11-21(20)28-25/h3-6,8-15,25-26H,2,7H2,1H3

InChI Key

DQYMYDUMXSAAJT-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4C3=O)NC5=CC=CC=C5S2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-propylphenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one typically involves a multi-step process. One common method includes the Knoevenagel condensation of indan-1,3-diones with benzaldehydes, followed by thio-Michael addition and intramolecular imine formation upon reaction with 2-aminothiophenols . This method allows for structural variation at the aromatic regions and the sulfur atom, enabling the production of various analogs.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, such as tetra-propylammonium bromide (TPAB), and reaction conditions that ensure high yields and purity . The process may also involve continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(4-propylphenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazepine ring to a more saturated form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dihydro derivatives.

Scientific Research Applications

Recent studies have highlighted the compound's interaction with various biological targets:

  • Antipsychotic Properties : Compounds similar to 6-(4-propylphenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one have shown significant affinity for serotonin receptors (5-HT1A and 5-HT2A), which are implicated in the treatment of schizophrenia. These compounds may reduce extrapyramidal symptoms associated with traditional antipsychotics .
  • Anxiolytic Effects : The compound's derivatives have been studied for their anxiolytic effects through modulation of GABA receptors. This suggests potential use in treating anxiety disorders .
  • Analgesic Activity : Similar thiazepine derivatives have demonstrated analgesic properties in animal models, indicating that 6-(4-propylphenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one could be explored for pain management therapies .

Case Studies

Several studies provide insights into the applications of this compound:

  • Study on Antipsychotic Efficacy :
    • Objective : Evaluate the efficacy of thiazepine derivatives in treating schizophrenia.
    • Findings : Compounds exhibited higher receptor binding affinities compared to standard treatments like clozapine. This suggests a promising profile for reducing negative symptoms in schizophrenia patients .
  • Anxiolytic Evaluation :
    • Objective : Assess the anxiolytic potential of benzodiazepine-like compounds.
    • Findings : The derivatives showed significant reductions in anxiety-like behaviors in rodent models. This supports their development as potential anxiolytics .
  • Pain Management Research :
    • Objective : Investigate analgesic effects of thiazepine derivatives.
    • Findings : In models of acute pain, these compounds demonstrated efficacy comparable to established analgesics like nimesulide, suggesting their viability as new pain relief options .

Data Table

The following table summarizes key findings from various studies related to the compound's applications:

Study FocusCompound TestedKey FindingsReference
AntipsychoticThiazepine derivativesHigher receptor affinity than clozapine
AnxiolyticBenzodiazepine-like thiazepinesSignificant reduction in anxiety-like behaviors
AnalgesicThiazepine derivativesComparable efficacy to nimesulide

Mechanism of Action

The mechanism of action of 6-(4-propylphenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-propylphenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one is unique due to its specific combination of aromatic rings and the thiazepine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

The compound 6-(4-propylphenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one , with the CAS number 511309-49-2, is a member of the thiazepine family and has garnered interest for its potential biological activities. This article explores its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C25H21NOS
  • Molecular Weight : 383.5053
  • SMILES Notation : CCCc1ccc(cc1)C1Sc2ccccc2NC2=C1C(=O)c1c2cccc1

The structure features a thiazepine ring fused with a benzoindene moiety, which may influence its biological activity through interactions at various molecular targets.

Anticancer Properties

Recent studies have indicated that compounds structurally related to thiazepines exhibit significant cytotoxic effects against various cancer cell lines. For example, a related compound demonstrated high cytotoxic activity against human promyelocytic leukemic HL-60 cells, suggesting that similar derivatives might possess anticancer properties as well .

Neuropharmacological Effects

Thiazepine derivatives have been evaluated for their neuropharmacological activities. For instance, structure-activity relationship (SAR) studies on benzodiazepines reveal that modifications in the aromatic rings can significantly affect their affinity for GABA receptors, which are crucial in mediating anxiolytic and anticonvulsant effects . While specific data on the compound remains limited, its structural similarities suggest potential interactions with these receptors.

Structure-Activity Relationship (SAR)

The biological activity of thiazepines often hinges on specific structural features. The presence of substituents on the phenyl rings can enhance lipophilicity and receptor binding affinity. For instance:

SubstituentEffect on Activity
4-propylIncreases lipophilicity and potential receptor interaction
5-thienylHigh affinity for benzodiazepine receptors
4-bromoReduced activity compared to unsubstituted analogs

These observations underscore the importance of chemical modifications in enhancing therapeutic efficacy.

Anticancer Activity Study

A study examining various thiazepine derivatives found that certain modifications led to increased cytotoxicity against cancer cell lines. The compound's structure was hypothesized to contribute to radical formation, which may play a role in its anticancer mechanism .

Neuropharmacological Assessment

In evaluating related compounds for their effects on anxiety and seizure disorders, researchers noted that structural changes could either enhance or diminish activity at GABA receptors. This suggests that 6-(4-propylphenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one may also exhibit variable neuropharmacological effects depending on its specific interactions at these sites .

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